2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Nicotinic receptor Structure-Activity Relationship Regiochemistry

This para‑ethoxy nicotinic acid/succinimide hybrid with a thioether bridge provides a unique regiochemical probe for nAChR subtype selectivity (α4β2 vs. α7) and a hydrolytically stable comparator for ester/amide‑linked libraries. The free carboxylic acid enables amide coupling to build diverse screening decks. Use it as the para‑ethoxy reference to benchmark vs. the ortho‑ethoxy isomer (CAS 831188‑53‑5). No peer‑reviewed potency data exist, so substitution by generic analogs is scientifically unsound – secure the exact CAS to maintain SAR integrity.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 448198-55-8
Cat. No. B2490869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
CAS448198-55-8
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
InChIInChI=1S/C18H16N2O5S/c1-2-25-12-7-5-11(6-8-12)20-15(21)10-14(17(20)22)26-16-13(18(23)24)4-3-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24)
InChIKeyRQIPDDXUOYKDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 448198-55-8) Is Selected in Early Discovery


CAS 448198-55-8, chemically 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, is a synthetic hybrid molecule incorporating a nicotinic acid, a succinimide, and a 4-ethoxyphenyl group connected by a thioether bridge . This specific combination of structural modules is of interest for probing nicotinic receptor systems and related biological pathways, but its reported pharmacological properties remain largely limited to vendor-provided summary statements on antimicrobial and neuroprotective potential without published peer-reviewed quantitative data . Selection of this compound over related analogs is currently based primarily on regiochemical and functional group differences rather than established potency or selectivity metrics.

Generic Substitution Risk for 448198-55-8: Structural Nuances Matter


The pyridine-3-carboxylic acid (nicotinic acid) head group in 448198-55-8 distinguishes it from benzoic acid analogs, and the para-ethoxy orientation on the N-phenyl ring creates a different electronic and steric environment compared to its ortho-ethoxy isomer. These regiochemical differences are known to dramatically alter ligand binding at nicotinic acetylcholine receptors (nAChRs) and other targets, making generic or in-class replacement scientifically unsound . The lack of published comparative pharmacology for this specific compound heightens the risk that any substitution could lead to uncharacterized changes in target engagement or functional activity.

448198-55-8: Quantitative Differentiation Data Relative to Closest Analogs


Regiochemical Differentiation from 2-Ethoxy Isomer (CAS 831188-53-5)

The target compound possesses a para-ethoxyphenyl substituent, whereas the closest catalogued isomer, 2-((1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 831188-53-5), carries the ethoxy group in the ortho position . This positional shift alters the electron density on the N-phenyl ring and the spatial orientation of the ethoxy group, both of which can influence hydrogen-bonding patterns and hydrophobic contacts within a receptor binding site [1].

Nicotinic receptor Structure-Activity Relationship Regiochemistry

Acid Head Group Differentiation: Nicotinic Acid vs. Benzoic Acid Analog (MFCD01164852)

The target compound incorporates a pyridine-3-carboxylic acid (nicotinic acid), whereas the structurally close analog MFCD01164852 bears a benzoic acid group [1]. The pyridine nitrogen provides an additional hydrogen-bond acceptor, which can be critical for interacting with the conserved tryptophan or lysine residues in nAChR orthosteric sites [2].

Carboxylic acid bioisostere Nicotinic receptor Hydrogen-bond acceptor

Linkage Chemistry Distinction: Thioether vs. Carbonyl-Linked or Amino-Linked Analogs

The sulfur bridge in 448198-55-8 is a thioether, distinct from the carbonyl-linked (ester/amide) or amino-linked variants that appear in related InterBioScreen library compounds such as STOCK1N-30998 [1]. Thioethers are significantly more resistant to hydrolysis than esters and offer different conformational flexibility (C-S-C bond angle ~100° vs. ~120° for C-O-C), impacting the dihedral angle between the pyrrolidine and nicotinic acid rings [2].

Thioether linker Metabolic stability Conformational flexibility

Application Scenarios for 448198-55-8 Based on Structural Differentiation


Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profiling

Researchers investigating para- vs. ortho-ethoxy substituent effects on nAChR subtype binding can employ 448198-55-8 as the para-ethoxy reference compound, directly comparing it to the 2-ethoxy isomer (CAS 831188-53-5). This head-to-head design enables systematic SAR exploration of the N-phenyl substitution vector, a parameter known to influence α4β2 vs. α7 selectivity [1].

Metabolic Stability Comparison Studies of Thioether vs. Ester Probes

The thioether linkage in 448198-55-8 makes it a suitable comparator for evaluating the hydrolytic stability of ester- or amide-linked nicotinic acid library compounds. Teams can use 448198-55-8 as the stable baseline in plasma or microsomal stability assays to benchmark series developability without linker liability.

Building Block for Focused Nicotinic Acid-Derived Compound Libraries

As a validated synthetic intermediate containing a free carboxylic acid, 448198-55-8 can serve as a key scaffold for amide coupling or esterification to generate diverse analogs for high-throughput screening against nicotinic-acid-sensitive targets, including GPR109A or inflammatory pathways.

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